4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid
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Overview
Description
4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The incorporation of chloro and difluoromethyl groups into the quinoline structure enhances its chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid typically involves the functionalization of the quinoline ring system. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-chloroquinoline, undergoes substitution with difluoromethyl reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are employed to achieve efficient synthesis while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents, organometallic compounds, and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups enhance its binding affinity to target enzymes and receptors, leading to various biological effects . The compound can inhibit enzyme activity, disrupt cellular processes, and interfere with microbial growth .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds share the quinoline core structure with fluorine substituents, exhibiting similar biological activities.
Chloroquinolines: Compounds with chloro substituents on the quinoline ring, known for their antimicrobial properties.
Difluoromethylquinolines: Quinoline derivatives with difluoromethyl groups, studied for their unique chemical properties.
Uniqueness
4-Chloro-3-(difluoromethyl)quinoline-6-carboxylic acid is unique due to the combined presence of chloro and difluoromethyl groups, which enhance its chemical stability, reactivity, and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-3-(difluoromethyl)quinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c12-9-6-3-5(11(16)17)1-2-8(6)15-4-7(9)10(13)14/h1-4,10H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMXPQITXLCZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(=O)O)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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